molecular formula C13H14I3NO3 B074325 Ioprocemic acid CAS No. 1456-52-6

Ioprocemic acid

Cat. No.: B074325
CAS No.: 1456-52-6
M. Wt: 612.97 g/mol
InChI Key: LLLMGEDYKIIGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioprocemic acid (INN: Iophenoic acid or this compound) is a radiocontrast agent primarily used for liver imaging in diagnostic radiology. Patented by Schering-Kahlbaum A.-G., it is classified as a non-ionic iodinated contrast medium with the molecular formula C₁₁H₁₁I₃O₃ and a SMILES structure of CCC(CC₁=C(C(=C(C=C₁I)I)O)I)C(=O)O . As a triiodinated compound, it belongs to the class of arylacetic acid derivatives, characterized by three iodine atoms attached to a benzene ring, which enhances X-ray attenuation for imaging. Its primary application is in hepatobiliary imaging due to its selective uptake and excretion pathways in the liver .

Properties

CAS No.

1456-52-6

Molecular Formula

C13H14I3NO3

Molecular Weight

612.97 g/mol

IUPAC Name

3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid

InChI

InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20)

InChI Key

LLLMGEDYKIIGPY-UHFFFAOYSA-N

SMILES

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C

Canonical SMILES

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C

Other CAS No.

1456-52-6

Origin of Product

United States

Preparation Methods

The synthesis of ioprocemic acid involves several steps, typically starting with the iodination of a suitable aromatic precursor The reaction conditions often require the use of iodine and a strong oxidizing agent to introduce the iodine atoms into the aromatic ringIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

Ioprocemic acid undergoes various chemical reactions, including:

    Oxidation: The presence of iodine atoms makes it susceptible to oxidation reactions, often resulting in the formation of iodinated by-products.

    Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.

    Substitution: The aromatic ring can undergo substitution reactions, where the iodine atoms can be replaced by other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

Ioprocemic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which ioprocemic acid exerts its effects is primarily related to its iodine content. In diagnostic imaging, the iodine atoms in this compound block X-rays, allowing for the visualization of internal structures. The compound’s interaction with biological molecules can also influence various biochemical pathways, although the specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ioprocemic acid is structurally and functionally related to other iodinated contrast agents. Below is a detailed comparison with three key analogues: Iopromide , Ioglucomide , and Iopentol .

Structural and Functional Comparison

Compound Molecular Formula Iodine Atoms Primary Application Key Advantages Toxicity Profile
This compound C₁₁H₁₁I₃O₃ 3 Liver imaging High hepatic selectivity; stable excretion profile Low acute toxicity in preclinical studies
Iopromide C₁₈H₂₄I₃N₃O₈ 3 Angiography, CT urography Low osmolality; reduced nephrotoxicity Rare hypersensitivity reactions
Ioglucomide C₂₄H₃₄I₃N₄O₁₄ 3 Spinal myelography Non-ionic; lower neurotoxicity vs. ionic agents No convulsive activity observed
Iopentol C₂₀H₂₈I₃N₃O₉ 3 Cardiac/coronary imaging High water solubility; rapid renal clearance Minimal cardiovascular effects

Key Research Findings

This compound vs. Iopromide :

  • Structural Difference : Iopromide contains amide groups and a methoxyacetyl side chain, enhancing hydrophilicity and reducing protein binding compared to this compound’s carboxylate group .
  • Clinical Use : Iopromide is preferred for vascular imaging due to its broader hemodynamic compatibility, while this compound’s hepatic specificity limits its use to liver scans.

This compound vs. Ioglucomide: Toxicity: Ioglucomide exhibits negligible neurotoxicity in spinal myelography, whereas this compound’s safety in neural applications is unstudied . Mechanism: Both are non-ionic, but Ioglucomide’s glucose-derived side chains reduce osmolality, making it safer for intrathecal administration.

This compound vs. Iopentol :

  • Excretion : Iopentol is renally excreted, enabling cardiac imaging, while this compound relies on hepatobiliary excretion.
  • Chemical Stability : Iopentol’s triiodobenzoic acid core provides greater stability under radiation exposure compared to this compound’s arylacetic acid structure.

Patent and Regulatory Status

  • This compound: Patented by Schering-Kahlbaum A.-G. (Germany); categorized under HS code 29182980 as a diagnostic agent.
  • Iopromide : Approved by the FDA for vascular imaging; listed in WHO’s Anatomical Therapeutic Chemical (ATC) classification.
  • Ioglucomide : Developed by Mallinckrodt, Inc., with patents emphasizing its acute toxicity reduction in spinal procedures.

Q & A

Q. What are the established synthetic routes for Ioprocemic acid, and what analytical techniques are recommended for purity assessment?

  • Methodological Answer : Synthetic routes typically involve multi-step organic reactions, such as condensation or cyclization steps, optimized for yield and scalability. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can validate molecular weight. Ensure reproducibility by documenting reaction conditions (e.g., temperature, catalysts) and adhering to ICH guidelines for analytical validation .

How should researchers formulate focused research questions for studying this compound's pharmacological properties?

  • Methodological Answer : Apply the PICO framework :
  • Population (e.g., specific cell lines or animal models),
  • Intervention (e.g., dosage range of this compound),
  • Comparison (e.g., placebo or standard therapeutics),
  • Outcome (e.g., IC50 values, bioavailability).
    Refine questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in existing literature .

Q. What are the best practices for conducting a systematic literature review on this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Embase with keywords ("this compound" + "pharmacokinetics," "toxicity," etc.). Filter studies by publication date (last 10 years) and peer-reviewed status. Assess bias using tools like ROBINS-I for non-randomized studies. Differentiate primary sources (original studies) from secondary reviews to avoid circular referencing .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the metabolic pathways of this compound in vivo versus in vitro models?

  • Methodological Answer :
  • In vivo : Use rodent models with isotopic labeling (e.g., ¹⁴C-Ioprocemic acid) to track metabolites via LC-MS/MS. Include control groups for endogenous background signals.
  • In vitro : Employ human hepatocyte cultures or microsomal assays to study phase I/II metabolism. Validate findings with recombinant enzyme systems (e.g., CYP450 isoforms).
    Ensure cross-model consistency by comparing metabolite profiles and adjusting for interspecies differences .

Q. How can researchers address discrepancies in reported efficacy data of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis to harmonize data, accounting for variables like dosage (e.g., 10–100 mg/kg), administration routes (oral vs. intravenous), and model systems (e.g., cancer cell lines vs. primary cells). Use statistical tools (e.g., funnel plots) to detect publication bias. Reconcile contradictions by replicating key experiments under standardized conditions .

Q. What strategies ensure reproducibility in studies on this compound's mechanism of action?

  • Methodological Answer :
  • Pre-register study protocols (e.g., on OSF) to outline hypotheses and methods.
  • Share raw data and code (e.g., via Zenodo or GitHub) for independent validation.
  • Use orthogonal assays (e.g., siRNA knockdown + inhibitor studies) to confirm target engagement.
    Document reagent sources (e.g., batch numbers for antibodies) and environmental controls (e.g., hypoxia vs. normoxia) .

Q. How to design dose-response studies for this compound to establish therapeutic windows?

  • Methodological Answer : Perform range-finding experiments (e.g., 0.1–100 μM) in cell viability assays (MTT/CellTiter-Glo). Calculate EC50/ED50 values using nonlinear regression (e.g., GraphPad Prism). For in vivo studies, apply the Thompson’s Optimal Design to balance animal use and statistical power. Assess toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .

Q. What computational methods are suitable for predicting this compound's interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein libraries (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with experimental data (e.g., SPR binding kinetics) to refine computational models .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Use Hill slope models for sigmoidal dose-response curves. Address outliers via Grubbs’ test (α=0.05) and report confidence intervals (95% CI). For non-linear data, consider machine learning (e.g., random forests) to identify confounding variables .

Q. How should researchers evaluate the quality of preclinical studies on this compound?

  • Methodological Answer :
    Use the SYRCLE’s risk of bias tool for animal studies, assessing domains like randomization, blinding, and allocation concealment. Check for ARRIVE guideline compliance. Prioritize studies with a priori power calculations and independent replication. Flag papers lacking raw data or conflict-of-interest disclosures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.